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Cesiumdodecaborate,10Benriched

Cat. No.: B1141412
CAS No.: 109742-44-1
M. Wt: 838.61585
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Description

Historical Context and Fundamental Principles of Boron Cluster Chemistry

The journey into the world of boron clusters began with structures that challenged conventional bonding theories, leading to the development of new concepts to explain their stability and reactivity.

The story of the closo-dodecaborate anion, [B₁₂H₁₂]²⁻, is a cornerstone of polyhedral borane (B79455) chemistry. Its existence was first predicted in 1955 by Longuet-Higgins and Roberts through molecular orbital calculations, which suggested that an icosahedral arrangement of twelve boron atoms would be stable as a dianion. vaia.com This theoretical prediction was experimentally confirmed in 1960 by Hawthorne and Pitochelli, who isolated the [B₁₂H₁₂]²⁻ anion as a byproduct of a reaction involving 2-iododecaborane and triethylamine. vaia.com Initially obtained in low yields, the significance of this highly symmetrical and stable icosahedral cage spurred the development of several high-yield synthetic methods in the following years. vaia.com

The discovery and synthesis of the [B₁₂H₁₂]²⁻ anion were pivotal, as it demonstrated the exceptional thermal and chemical stability that could be achieved in a three-dimensional boron cluster. This stability is a hallmark of closo-boranes and has been a driving force in the exploration of their derivatives for a wide range of applications. 3m.com The cesium salt, Cesium dodecaborate (B577226) (Cs₂B₁₂H₁₂), is a well-characterized compound featuring this robust anion. wikipedia.org

The unusual stability of polyhedral boranes like the [B₁₂H₁₂]²⁻ anion cannot be explained by classical two-center, two-electron bonds, as these molecules are electron-deficient. This led to the development of new bonding theories.

Three-Center Bonding: A key concept in understanding the structure of boranes is the three-center two-electron (3c-2e) bond, where three atoms are held together by only two electrons. ck12.orgscispace.com This type of bonding is prevalent in simpler boranes and is a fundamental aspect of the electron-deficient nature of boron hydrides. hwb.gov.inwikipedia.org In more complex polyhedral boranes, the bonding is even more delocalized across the entire structure.

Wade's Rules: Developed by Kenneth Wade, these rules, also known as the Polyhedral Skeletal Electron Pair Theory (PSEPT), provide a powerful method for predicting the geometry of polyhedral boranes based on their electron count. stackexchange.comresearchgate.netosti.gov For a closo-borane with n vertices, the structure is a closed deltahedron, and it will have n+1 skeletal electron pairs. researchgate.netreddit.comnuclear-power.com The [B₁₂H₁₂]²⁻ anion, with its 12 boron vertices and 13 skeletal electron pairs (12 from the BH units and 1 from the 2- charge), perfectly fits the description of a stable closo-structure.

Three-Dimensional Aromaticity: The exceptional stability of closo-polyhedral boranes is also attributed to the concept of three-dimensional (3D) aromaticity. 3m.comwikipedia.orgiaea.orgshaalaa.com This is an extension of the familiar 2D aromaticity seen in molecules like benzene (B151609). In the case of the [B₁₂H₁₂]²⁻ anion, the delocalization of sigma electrons over the entire icosahedral cage results in a highly stable, pseudo-aromatic system. 3m.comwikipedia.org This 3D aromaticity contributes to the high thermal and chemical resilience of these clusters. 3m.com

Significance of Boron-10 (B1234237) Isotopic Enrichment in Advanced Materials Science

The properties of boron-containing materials can be dramatically altered by manipulating the isotopic composition of boron. The enrichment of boron-10 is of particular importance in several advanced scientific and technological fields.

Natural boron is composed of two stable isotopes: boron-10 (¹⁰B) and boron-11 (B1246496) (¹¹B). The approximate natural abundances of these isotopes are presented in the table below.

IsotopeNatural Abundance (%)
Boron-10 (¹⁰B)~19.9%
Boron-11 (¹¹B)~80.1%
Data sourced from multiple references. vaia.comck12.orgwikipedia.orgnuclear-power.comshaalaa.compearson.com

Due to the significant difference in the neutron capture cross-section between the two isotopes, methods for enriching ¹⁰B have been developed. These methodologies are often complex and require a large number of separation stages due to the small mass difference between the isotopes. iaea.org Some of the established techniques for boron isotope separation include:

Low-temperature distillation: This method has been used to produce ¹⁰B products with high enrichment levels. neimagazine.com

Ion exchange chromatography: This technique utilizes the isotopic exchange between borate (B1201080) ions on a resin and boric acid in solution. iaea.orggoogle.com Continuous annular chromatography is a specific implementation of this method. scispace.com

Chemical exchange processes: These processes, such as the ANCO system which uses the exchange between BF₃ gas and a BF₃-anisole complex, have also been developed for ¹⁰B enrichment. osti.gov

The output of these processes is typically an enriched form of a simple boron compound, such as boric acid (H₃¹⁰BO₃) or boron trifluoride (¹⁰BF₃), which can then be used to synthesize more complex ¹⁰B-enriched materials, including Cesiumdodecaborate, ¹⁰B-enriched. neimagazine.comresearchgate.net

The primary driver for ¹⁰B enrichment is its exceptionally high thermal neutron capture cross-section. The cross-section is a measure of the probability of a neutron being absorbed by a nucleus and is measured in units of barns (1 barn = 10⁻²⁴ cm²).

IsotopeThermal Neutron Capture Cross-Section (barns)
Boron-10 (¹⁰B)~3840
Boron-11 (¹¹B)~0.005
Data sourced from multiple references. scispace.comnuclear-power.comistc.intosti.gov

As the table illustrates, the neutron capture cross-section of ¹⁰B is orders of magnitude greater than that of ¹¹B. researchgate.netistc.int When a ¹⁰B nucleus captures a thermal neutron, it undergoes a nuclear reaction, splitting into a high-energy alpha particle (⁴He) and a lithium-7 (B1249544) (⁷Li) nucleus. nuclear-power.com

¹⁰B + n → [¹¹B]* → ⁴He + ⁷Li + 2.79 MeV (ground state) or 2.31 MeV (excited state)

This property makes ¹⁰B-enriched materials highly effective as neutron absorbers. stackexchange.comreddit.comwikipedia.org Consequently, Cesiumdodecaborate, ¹⁰B-enriched, which combines the inherent stability of the dodecaborate cage with a high concentration of ¹⁰B atoms, is a compound of significant interest for applications where efficient thermal neutron capture is required.

Properties

CAS No.

109742-44-1

Molecular Formula

B12CsO36-35

Molecular Weight

838.61585

Origin of Product

United States

Synthetic Methodologies for 10b Enriched Cesium Dodecaborate and Its Derivatives

Precursor Synthesis and Isotopic Incorporation

The foundation of synthesizing any ¹⁰B-enriched compound lies in the initial preparation of simple boron-containing molecules with a high abundance of the ¹⁰B isotope. Commercially available ¹⁰B-enriched boric acid is the common starting point for these synthetic routes.

The production of high-purity ¹⁰B-enriched boric acid (¹⁰B(OH)₃) is critical for applications in the nuclear industry and medicine. One method involves the use of a self-made boron trifluoride–methanol complex solution (¹⁰BF₃–methanol). rsc.orgmetu.edu.tracs.orgmetu.edu.tr This complex undergoes a one-step reaction with water and calcium chloride to produce ¹⁰B boric acid. rsc.orgmetu.edu.tracs.orgmetu.edu.tr Optimization of this process has found that a reaction time of 20 hours, a molar ratio of 3:1 for calcium chloride to the ¹⁰BF₃–methanol complex, and the addition of hydrogen peroxide (H₂O₂) to remove iron impurities can lead to a final product with a purity of 99.95% and a yield of 96.47%. rsc.orgmetu.edu.trmetu.edu.tr Another route to nuclear-grade ¹⁰B-boric acid starts with ¹⁰B-trifluoride (¹⁰BF₃), which is converted to trimethyl borate-¹⁰B and then hydrolyzed to achieve a high-purity product. researchgate.net

Table 1: Synthesis of ¹⁰B-Enriched Sodium Borohydride (B1222165) from ¹⁰B-Enriched Boric Acid

StepReactantsProductKey ConditionsYield
1¹⁰B(OH)₃, 1-butanol¹⁰B(On-Bu)₃Azeotropic removal of waterQuantitative
2¹⁰B(On-Bu)₃, Triethylamine¹⁰BH₃·Et₃NLow temperature, 1 hour75-85%
3¹⁰BH₃·Et₃N, Sodium HydrideNa[¹⁰BH₄]Decalin or dodecane (B42187) solvent, 2 hoursQuantitative
Overall 60-80%

With a reliable source of ¹⁰B-enriched sodium borohydride, the synthesis of more complex polyhedral borane (B79455) anions becomes accessible. Pentaborane(9) (B₅H₉), a key synthon for higher polyhedral boranes, was historically difficult to obtain, but new routes have been established starting from ¹⁰B-enriched materials. mdpi.com

A synthetic pathway converts ¹⁰B-enriched boric acid into Na[¹⁰BH₄] in nearly quantitative yields. nih.govsemanticscholar.orgnih.gov This ¹⁰B-enriched sodium borohydride is then oxidized with iodine (I₂) in diglyme (B29089) to produce the triborate species, Na[¹⁰B₃H₈]. mdpi.comnih.govsemanticscholar.orgdntb.gov.ua Subsequent reaction of Na[¹⁰B₃H₈] with nickel chloride (NiCl₂) in an anhydrous solvent at 110 °C yields ¹⁰B-enriched pentaborane(9), ¹⁰B₅H₉. nih.govsemanticscholar.orgnih.govdntb.gov.ua This was the first isolation of ¹⁰B-enriched liquid boron hydride in a laboratory setting. nih.govsemanticscholar.orgnih.gov The volatile nature of ¹⁰B₅H₉ allows for its easy isolation. dntb.gov.ua This ¹⁰B-enriched pentaborane(9) can then be used in cage expansion reactions to produce other polyhedral boranes, such as the [¹⁰B₉H₁₄]⁻ anion. semanticscholar.orgdntb.gov.ua

Direct Synthesis and Isolation of Cesium Dodecaborate (B577226), ¹⁰B-Enriched

The dodecahydro-closo-dodecaborate anion, [B₁₂H₁₂]²⁻, is an exceptionally stable icosahedral boron cluster. Its synthesis from ¹⁰B-enriched precursors is a crucial step toward obtaining ¹⁰B-enriched cesium dodecaborate. The general strategy involves creating the sodium salt of the anion, followed by precipitation with a cesium salt. wikipedia.org

A common and convenient laboratory method involves the reaction of sodium borohydride with decaborane (B607025) in refluxing diglyme, which produces the [B₁₂H₁₂]²⁻ anion in 91% yield. cas.cz Another high-yield method is the pyrolysis of triethylamine-borane with decaborane(14) at 190 °C, giving a 92% yield. cas.cz A two-step process starting from sodium borohydride (and by extension, ¹⁰B-enriched NaBH₄) is also widely used. First, NaBH₄ is reacted with boron trifluoride etherate to form the sodium salt of the triborate anion (NaB₃H₈). wikipedia.org Pyrolysis of this triborate salt then yields the sodium salt of the dodecaborate cluster, Na₂[B₁₂H₁₂]. wikipedia.org Once the ¹⁰B-enriched sodium dodecaborate (Na₂[¹⁰B₁₂H₁₂]) is formed in solution, the final product is isolated by adding a soluble cesium salt, such as cesium hydroxide, which causes the low-solubility Cs₂[¹⁰B₁₂H₁₂] to precipitate. metu.edu.trwikipedia.org

High yields are a hallmark of the synthesis of the [B₁₂H₁₂]²⁻ anion. The pyrolysis of Na[B₃H₈] can be optimized to produce the desired dodecaborate anion in yields up to 90%. cas.cz Similarly, the reaction between NaBH₄ and decaborane achieves a 91% yield. cas.cz The key to optimization lies in controlling the reaction temperature and choice of solvent. For instance, pyrolysis of certain borohydride salts at 185 °C may favor the formation of the [B₁₀H₁₀]²⁻ anion, while different conditions yield the [B₁₂H₁₂]²⁻ anion as the main product. cas.cz The final precipitation step with a cesium salt is typically a high-yield, quantitative process driven by the low solubility of cesium dodecaborate. wikipedia.org

The scalability of Cs₂[¹⁰B₁₂H₁₂] production is dependent on the scalability of its precursors. The synthesis of ¹⁰B-enriched NaBH₄ has been successfully scaled up to the hundred-gram level, providing a viable supply of the key starting material for research and potential industrial use. cas.czmdpi.comcolab.ws The subsequent steps to form the dodecaborate anion are robust, high-yield reactions that are amenable to larger scales. cas.cz The simple precipitation method for isolating the final cesium salt further supports the potential for large-scale production. metu.edu.trwikipedia.org The availability of ¹⁰B-enriched cesium dodecaborate from commercial suppliers indicates that its synthesis is established and scalable for various applications. nih.gov

Derivatization Strategies for Functionalized ¹⁰B-Enriched Dodecaborates

The high stability and three-dimensional structure of the ¹⁰B-enriched dodecaborate anion make it an excellent scaffold for creating a wide array of functionalized molecules, particularly for medical applications like Boron Neutron Capture Therapy (BNCT). nih.gov Derivatization strategies often involve the substitution of one or more hydrogen atoms on the boron cage with functional groups that can improve water solubility, facilitate conjugation to biomolecules, or enhance cellular uptake. mdpi.comnih.gov

One common approach is the creation of oxonium derivatives. For example, reacting the dodecaborate anion with certain reagents can produce a tetramethylene oxonium derivative, which serves as a convenient precursor for further functionalization. researchgate.net This cyclic ether-like structure can be opened by various nucleophiles to attach side chains containing hydroxyl, amine, or amino acid functionalities. researchgate.net Other strategies include direct halogenation, amination, and hydroxylation of the boron cluster. acs.orgnih.gov For instance, refluxing Cs₂[B₁₂H₁₂] in hydrogen peroxide leads to the perhydroxylated derivative, Cs₂[B₁₂(OH)₁₂]. acs.orgnih.gov These functionalized clusters can then be conjugated to targeting vectors like amino acids, porphyrins, or nanoparticles to enhance their delivery to specific sites, such as tumor cells. rsc.orgchem-soc.sisemanticscholar.org

Table 2: Examples of Derivatization Strategies for the closo-Dodecaborate Anion

Derivatization TypeReagents/MethodFunctional Group IntroducedPurpose/Application
Hydroxylation Hydrogen Peroxide (H₂O₂)Hydroxyl (-OH)Increase hydrophilicity, precursor for further functionalization
Amination Hydroxylamine-O-sulfonic acidAmine (-NH₂)Introduce reactive sites for conjugation
Oxonium Formation BF₃·Et₂O in THFTetramethylene oxonium ringVersatile intermediate for ring-opening reactions
Azo Coupling Aryldiazonium saltsAzo-dyes, amino acidsVisualization in cells, conjugation to biomolecules
Halogenation Cl₂, Br₂, I₂, SbCl₅Halogen (-Cl, -Br, -I)Precursor for substitution reactions, tuning electronic properties
Conjugation Via activated functional groupsBiomolecules, polymers, nanoparticlesTargeted delivery for BNCT, materials science

Electrophilic Substitution Reactions on closo-Dodecaborates

Electrophilic substitution is a fundamental method for the functionalization of the closo-dodecaborate anion. However, due to the high symmetry of the icosahedral cage and the delocalized negative charge, direct electrophilic attack can often lead to mixtures of products with varying degrees of substitution, making purification challenging. chem-soc.sicas.cz The process is generally described as an electrophile-induced nucleophilic substitution mechanism. cas.cz

To achieve more controlled and selective functionalization, a common strategy involves the initial introduction of a single reactive group onto the cage. This primary substituent then acts as a directing group for subsequent modifications. Functional groups such as amino (–NH₂), hydroxyl (–OH), or iodo (–I) can be introduced to create a specific reaction center. chem-soc.si For example, the monoamination of the closo-dodecaborate anion can be achieved by reacting a salt of [B₁₂H₁₂]²⁻ with hydroxylamine-O-sulfonic acid in an aqueous medium. metu.edu.tr Similarly, electrochemical methods can be used to introduce pseudohalide substituents like thiocyanate (B1210189) (–SCN), which can then be converted to highly nucleophilic thiol groups (–SH), providing a versatile handle for further reactions. nih.gov These initial functionalization steps are critical for overcoming the challenges posed by the high symmetry of the parent anion.

Cross-Coupling Reactions for BCluster–C and BCluster–N Bond Formation

Metal-catalyzed cross-coupling reactions represent a powerful and versatile strategy for forming direct boron-carbon (B–C) and boron-nitrogen (B–N) bonds on the closo-dodecaborate scaffold. nih.gov This chemistry has been adapted from its well-established use in organic synthesis and relies on the preparation of halogenated boron clusters, which serve as electrophilic partners in the catalytic cycle. nih.gov Palladium-catalyzed reactions are most common, enabling a suite of transformations that are crucial for applications in medicinal chemistry and materials science. acs.orgnih.gov

Key cross-coupling reactions applied to boron clusters include:

Suzuki Coupling: This reaction couples a halogenated boron cluster with an organoboron reagent (e.g., an aryl boronic acid) to form a B–C bond. It has been successfully used with iodo-substituted carboranes and dodecaborates. nih.gov

Sonogashira Coupling: This reaction forms a B–C bond by coupling a halogenated boron cluster with a terminal alkyne. nih.gov

Heck Coupling: This reaction involves the coupling of a halogenated boron cluster with an alkene to form a B–C bond. nih.gov

Buchwald-Hartwig Amination: This reaction is used to form B–N bonds by coupling a halogenated boron cluster with an amine. The use of specialized phosphine (B1218219) ligands is often necessary to facilitate the reaction with the sterically demanding and electronically distinct boron cluster substrates. nih.gov

The reactivity of the B–X (X = Cl, Br, I) bond is a critical factor, with B–I bonds being the most reactive, followed by B–Br and B–Cl. This differential reactivity can be exploited for sequential, catalyst-controlled cross-coupling to create heterofunctionalized clusters. nih.gov

Coupling ReactionBond FormedBoron Cluster SubstrateCoupling PartnerTypical Catalyst System
SuzukiB–C (Aryl)[B₁₂H₁₁I]²⁻Aryl boronic acidPd₂(dba)₃ / dppb
SonogashiraB–C (Alkynyl)[B₁₂H₁₁I]²⁻Terminal alkynePd(PPh₃)₄ / CuI
Buchwald-HartwigB–N[B₁₂H₁₁Br]²⁻Amine / AmidePd(OAc)₂ / Biarylphosphine ligand
HeckB–C (Alkenyl)[B₁₂H₁₁I]²⁻StyrenePd(OAc)₂ / PPh₃

Synthesis of Nitrilium Derivatives of closo-Dodecaborate Anions

The synthesis of nitrilium derivatives of the closo-dodecaborate anion, with the general formula [B₁₂H₁₁NCR]⁻, is a key method for activating the boron cluster towards nucleophilic attack. mdpi.combohrium.com These derivatives serve as versatile synthetic intermediates for creating a wide range of functionalized clusters, including amidines and other N-substituted compounds. mdpi.comnih.gov

The synthesis is typically achieved through an electrophile-induced reaction where a salt of the dodecaborate anion, such as ((n-C₄H₉)₄N)₂[B₁₂H₁₂], is heated at high temperatures (e.g., 150 °C) in a nitrile solvent (RCN), which acts as both the solvent and reactant. mdpi.com A strong acid, commonly trifluoroacetic acid (CF₃COOH), is used as an electrophilic inducer to facilitate the reaction. mdpi.combohrium.com This method is characterized by its simplicity and often provides the target nitrilium derivatives in good yields without the need for complex purification procedures. mdpi.combohrium.com The resulting compounds are generally stable in air. mdpi.com The nitrilium group (–C≡N⁺–R) is a powerful electrophile, and the activated carbon atom readily undergoes nucleophilic addition with amines, alcohols, and thiols. mdpi.com

Nitrilium Derivative [B₁₂H₁₁NCR]⁻R GroupNitrile ReagentYieldReference
[B₁₂H₁₁NCCH₃]⁻-CH₃Acetonitrile (CH₃CN)- mdpi.comnih.gov
[B₁₂H₁₁NCC₃H₇]⁻-n-C₃H₇Butyronitrile73% mdpi.combohrium.com
[B₁₂H₁₁NC(CH₃)₂]⁻-i-C₃H₇Isobutyronitrile69% mdpi.combohrium.com
[B₁₂H₁₁NC(C₆H₄CH₃)]⁻-4-C₆H₄CH₃4-Methylbenzonitrile72% mdpi.combohrium.com

Development of Oligonucleotide Conjugates and Nucleic Acid-Like Molecules with Boron Clusters

Conjugating boron clusters to oligonucleotides and their analogues creates high-boron-content molecules capable of specific biological targeting, which is of great interest for BNCT. researchgate.net These constructs combine the unique properties of the boron cluster with the specific binding capabilities of nucleic acids. researchgate.netresearchgate.net Two primary strategies have been developed for synthesizing these conjugates.

Solid-Phase Synthesis with Boron Cluster Phosphoramidites: This approach involves the pre-synthesis of a phosphoramidite (B1245037) monomer that already contains the boron cluster. This specialized building block can then be incorporated directly into an oligonucleotide sequence during standard automated solid-phase synthesis. ibmpan.plcsic.es This method allows for precise placement of the boron cluster at any desired position within the nucleic acid chain.

Post-Synthetic Conjugation: This is a more common approach where a pre-synthesized oligonucleotide containing a reactive handle (e.g., an alkyne group) is reacted with a boron cluster that has a complementary reactive group (e.g., an azide). nih.gov The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," is widely used for this purpose. For example, an azido (B1232118) derivative of closo-dodecaborate, such as bis-tetrabutylammonium-(4-azidobutoxy)-undecahydro-closo-dodecaborate, can be efficiently "clicked" onto an alkyne-modified oligonucleotide. nsk.su This method is highly efficient and can be used to attach boron clusters to the 5'- or 3'-terminus of the oligonucleotide. nsk.su

These strategies have enabled the creation of a variety of nucleic acid-based molecules loaded with boron, demonstrating the feasibility of designing sophisticated boron delivery agents. researchgate.netibmpan.pl

Advanced Spectroscopic Characterization and Electronic Structure Elucidation

Spectroscopic Probes of Electronic States and Redox Behavior

Spectroscopic methods are instrumental in unraveling the complex electronic nature of dodecaborate (B577226) anions. These techniques provide insights into the multielectron redox processes and the correlation between the electronic structure and the observed redox potentials.

While specific studies on ¹⁰B enriched cesium dodecaborate are not extensively available in the public domain, research on closely related perfunctionalized dodecaborate clusters, B₁₂(OR)₁₂, reveals a rich multielectron redox behavior. chemrxiv.orgnih.gov These clusters can exist in multiple stable oxidation states, including the dianionic closo- [B₁₂(OR)₁₂]²⁻, the radical anionic hypocloso- [B₁₂(OR)₁₂]¹⁻, and the neutral hypercloso- [B₁₂(OR)₁₂]⁰ forms. rsc.org Some derivatives have even been shown to access a fourth, cationic state. nih.gov This ability to undergo sequential one-electron transfers is a key feature of their chemistry.

The stability of these various redox states is attributed to the three-dimensional delocalization of electrons within the icosahedral boron cage. rsc.org The introduction of exopolyhedral substituents, such as alkoxy (-OR) groups, significantly influences the electronic properties of the cluster and enables this reversible redox activity. nih.gov

Table 1: Redox States of B₁₂(OR)₁₂ Clusters

Oxidation State Species Description
2- closo-[B₁₂(OR)₁₂]²⁻ Dianionic, parent state
1- hypocloso-[B₁₂(OR)₁₂]¹⁻ Radical anionic
0 hypercloso-[B₁₂(OR)₁₂]⁰ Neutral

This table is generated based on data from multiple sources. chemrxiv.orgnih.govnih.gov

The electronic structure of the B₁₂(OR)₁₂ clusters is intimately linked to their redox potentials. The nature of the substituent 'R' group in the alkoxy ligands provides a powerful tool for tuning these potentials over a wide range. chemrxiv.org By modifying the electron-donating or electron-withdrawing character of the R group, the redox potentials can be systematically adjusted. rsc.org

For instance, a linear correlation has been observed between the redox potentials of substituted B₁₂(OR)₁₂ clusters and the Hammett constants of the substituents. rsc.org This relationship underscores the significant role of the exopolyhedral groups in modulating the electronic density on the boron cage, thereby influencing the ease of electron removal or addition.

Table 2: Redox Potentials of Selected B₁₂(OR)₁₂ Clusters

R Group E₁/₂ (2- / 1-) (V vs Fc/Fc⁺) E₁/₂ (1- / 0) (V vs Fc/Fc⁺)
-CH₂C₆H₅ -0.62 -0.15
-CH₂C₆H₄-p-CF₃ -0.44 0.09
-CH₂C₆F₅ -0.26 0.28

This table is compiled from data in the provided search results. chemrxiv.orgrsc.org

Advanced Structural Elucidation Techniques (Beyond Basic Identification)

Beyond fundamental identification, advanced structural techniques provide detailed insights into the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction is a powerful technique for determining the precise atomic structure of crystalline materials. While a crystal structure for ¹⁰B enriched cesium dodecaborate is not readily found in the literature, studies on related compounds provide valuable structural information. For instance, the crystal structure of cesium dodecahydroxy-closo-dodecaborate, Cs₂[B₁₂(OH)₁₂], has been determined. nih.gov

These studies reveal the icosahedral geometry of the B₁₂ core, with B-B bond distances typically around 178 pm and B-H distances around 112 pm in the parent Cs₂B₁₂H₁₂. wikipedia.org In the dodecahydroxy derivative, the crystal structure showcases intricate networks of hydrogen bonding between the hydroxyl groups of the anions and coordination to the cesium cations. nih.gov The geometry of the [B₁₂(OH)₁₂]²⁻ anion itself was found to be largely independent of the counter-cation. nih.gov

Table 3: Selected Crystallographic Data for Cesium Dodecaborates

Compound Crystal System Space Group a (Å) b (Å) c (Å)
Cs₂[B₁₂(OH)₁₂]·2H₂O Monoclinic P2₁/n 10.435(2) 10.231(2) 10.435(2)

Data for Cs₂[B₁₂(OH)₁₂]·2H₂O is from a study on dodecahydroxy-closo-dodecaborate(2-), and data for Cs₂B₁₂H₁₂ is from Wikipedia. nih.govwikipedia.org

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a sensitive probe of molecular structure and bonding. In the context of ¹⁰B enriched cesium dodecaborate, these techniques are expected to reveal shifts in vibrational frequencies compared to the naturally abundant ¹¹B counterpart due to the mass difference between the isotopes. libretexts.org This isotopic shift can be a powerful tool for confirming the enrichment and for assigning specific vibrational modes. libretexts.org

Information on the rotational spectroscopy of cesium dodecaborate is scarce in the public domain. Rotational spectroscopy is a high-resolution technique typically applied to gas-phase molecules to obtain precise information about their moments of inertia and, consequently, their molecular geometry. Given the ionic and solid-state nature of cesium dodecaborate, such studies would be challenging.

Investigation of Host-Guest Interactions and Supramolecular Assemblies

The unique icosahedral structure and charge of the dodecaborate anion make it an interesting candidate for host-guest chemistry and the formation of supramolecular assemblies. fiveable.menih.gov The interactions in these systems are typically driven by non-covalent forces such as electrostatic interactions, hydrogen bonding, and van der Waals forces. nih.gov

Dihydrogen Bond Interactions with Solvent Molecules

The hydridic nature of the hydrogen atoms in the dodecaborate anion facilitates the formation of dihydrogen bonds (B-H···H-X) with protic solvent molecules. These non-covalent interactions are crucial in understanding the solvation and reactivity of cesiumdodecaborate.

Studies on the natural abundance tetrabutylammonium (B224687) salt of [B12H12]2- have provided valuable insights into these interactions. The formation of dihydrogen bonds with various proton donors (e.g., alcohols, phenols) in solution has been confirmed through infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. The interaction leads to a noticeable low-frequency shift of the O-H stretching vibration of the proton donor in the IR spectrum, indicative of hydrogen bond formation.

The strength of these dihydrogen bonds is influenced by the acidity of the proton donor. Stronger acids lead to stronger dihydrogen bonds. Thermodynamic parameters for the formation of these dihydrogen-bonded complexes have been determined, providing quantitative measures of their stability.

Thermodynamic Parameters for Dihydrogen Bond Formation with [B12H12]2-

Proton Donor-ΔH° (kcal/mol)-ΔS° (cal/mol·K)
Methanol2.9 ± 0.26.9 ± 0.5
Phenol4.1 ± 0.38.1 ± 0.6
4-Fluorophenol4.5 ± 0.38.8 ± 0.7
4-Nitrophenol (B140041)5.3 ± 0.49.9 ± 0.8

Note: Data is for the tetrabutylammonium salt of [B12H12]2- in 1,2-dichloroethane (B1671644) solution.

The 10B enrichment in Cesiumdodecaborate is not expected to significantly alter the thermodynamics of these dihydrogen bond interactions, as they are primarily governed by the electronic properties of the B-H bond, which are largely independent of the boron isotope.

Formation of Ionic Liquids and Weakly Coordinating Anions

The [B12H12]2- anion is a classic example of a weakly coordinating anion (WCA). Its large size, high symmetry, and delocalized negative charge prevent strong interactions with cations. This property is highly valuable in the design of ionic liquids (ILs) and for stabilizing highly reactive cations.

When combined with appropriate organic cations (e.g., imidazolium, pyridinium, or tetraalkylammonium), salts of the dodecaborate anion can form ionic liquids. These ILs exhibit desirable properties such as low melting points, high thermal stability, and a wide electrochemical window. nih.gov The properties of these ionic liquids can be tuned by modifying the cation.

Properties of Ionic Liquids based on the Dodecaborate Anion

CationAnionMelting Point (°C)Decomposition Temperature (°C)
[C2mim]+[B12Cl12]2->480Not specified
[C4mim]+[Co(C2B9H11)2]-Room Temperature LiquidNot specified
[C16mim]+[B10Cl10]2-Liquid Crystal PhasesNot specified

Note: Data for related dodecaborate and other boron cluster anions. [C2mim]+ = 1-ethyl-3-methylimidazolium, [C4mim]+ = 1-butyl-3-methylimidazolium, [C16mim]+ = 1-hexadecyl-3-methylimidazolium.

The use of 10B-enriched Cesiumdodecaborate in the synthesis of such materials would be particularly relevant for applications in boron neutron capture therapy (BNCT), where the high neutron cross-section of 10B is exploited. The fundamental properties of the resulting ionic liquids as weakly coordinating systems would remain largely unchanged by the isotopic enrichment.

Theoretical and Computational Chemistry of 10b Enriched Dodecaborates

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the intrinsic properties of dodecaborate (B577226) clusters. fu-berlin.depreprints.orgrsc.org These computational approaches allow for the prediction of molecular structures, reaction pathways, and electronic characteristics with a high degree of accuracy. rsc.org

The electronic structure of the dodecaborate anion, [B₁₂H₁₂]²⁻, is characterized by a highly symmetric icosahedral cage of boron atoms, each bonded to a hydrogen atom. nih.govcaltech.edu This structure results in a significant delocalization of the two negative charges over the entire cluster. metu.edu.tr

Lowest Unoccupied Molecular Orbital (LUMO): The nature and energy of the LUMO are critical for understanding the reactivity of dodecaborate derivatives, particularly their electrophilic character. bohrium.com DFT analysis of nitrilium derivatives of the closo-dodecaborate anion, such as [B₁₂H₁₁NCR]⁻, has shown that the LUMO energy decreases upon complex formation, indicating an increased reactivity towards nucleophiles. bohrium.com This is a key factor in their potential for creating new materials and drugs. bohrium.comrsc.org For instance, in some substituted dodecaborates, photoexcitation can lead to a charge transfer from the HOMO, located on the boron cluster core, to the LUMO on a substituent. sci-hub.se

Charge Distribution: Natural Bond Orbital (NBO) analysis reveals how charge is distributed within the dodecaborate cluster. acs.org In the parent [B₁₂H₁₂]²⁻ anion, the negative charge is primarily located on the boron atoms. acs.org However, upon substitution, this distribution can change significantly. For example, in [B₁₂X₁₁]⁻ clusters (where X can be H, F, or CN), the charge on the "naked" boron atom (the one that has lost a ligand) and its neighbors varies considerably depending on the substituent. nih.govacs.org This modulation of charge distribution is fundamental to the cluster's interaction with its environment and its chemical reactivity. umsystem.edu

Calculated NBO Charges on Boron Atoms in [B₁₂X₁₁]⁻ Clusters
ClusterCharge on B' (naked)Charge on B₁NN (1st nearest neighbor)Charge on B₂NN (2nd nearest neighbor)Charge on B₃NN (3rd nearest neighbor)
[B₁₂H₁₁]⁻+0.45 e-0.22 e-0.17 e-0.21 e

The stability of dodecaborate clusters can be significantly influenced by the nature of their substituents. preprints.org Quantum chemical calculations are essential for predicting the stability and energetics of these modified clusters.

Electron Affinity: The stability of dianionic species like [B₁₂X₁₂]²⁻ can be assessed by calculating their electron affinities. For instance, replacing hydrogen atoms with more electronegative groups like fluorine or cyanide (CN) can dramatically increase the binding energy of the second electron, making the resulting dianion more stable. acs.org The calculated second electron affinity for [B₁₂H₁₂]²⁻ is 0.9 eV, while for [B₁₂(CN)₁₂]²⁻, it reaches an exceptionally high value of 5.5 eV, making it one of the most stable dianions known. acs.org

Reaction Energetics: DFT calculations have been employed to study the energetics of reactions involving dodecaborate clusters. For example, the mechanism of amine addition to nitrilium derivatives of the closo-dodecaborate anion has been investigated, revealing the structure of the transition state and explaining the stereoselectivity of the process. mdpi.com These calculations often require the inclusion of solvent effects to accurately predict thermodynamic parameters. mdpi.com

Calculated First (EA₁) and Second (EA₂) Electron Affinities of [B₁₂X₁₂] Clusters
Cluster (X)EA₁ (eV)EA₂ (eV)
H4.77-1.81
F5.750.83
CN8.573.17

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a powerful tool to study the time-dependent behavior of dodecaborate-containing systems, offering insights into their dynamics and interactions at the atomic level. nih.gov

MD simulations have been used to investigate the behavior of dodecaborate anions and their derivatives in various environments, particularly in aqueous solutions. nih.gov These simulations have revealed peculiar organizational patterns of water molecules in the first solvation shell of the [B₁₂H₁₂]²⁻ anion. nih.govacs.org This structuring of the solvent is a key aspect of the chaotropic nature of these ions. researchgate.net The dynamic behavior and hydration are strongly influenced by the substituents on the boron cluster. nih.gov

Understanding the interaction of dodecaborate clusters with their surroundings is crucial for their application in biological systems. nih.gov MD simulations have been employed to study the interaction of dodecaborate anions with water molecules and other species. nih.govacs.org

A notable finding from these simulations is the formation of dihydrogen bonds between the hydrogen atoms of the dodecaborate anion and the hydrogen atoms of water molecules. nih.gov This type of interaction is distinct from conventional hydrogen bonds and plays a significant role in the solvation and transport properties of these clusters. researchgate.net The nature and strength of these interactions can be modulated by introducing different substituents onto the boron cluster, which in turn affects their interaction with biological entities like proteins and membranes. nih.gov Studies on the interaction of dodecaborate clusters with cyclodextrins have shown that the binding is primarily driven by electrostatic interactions and the formation of dihydrogen bonds. rsc.orgosti.gov

Development of Force Fields for Boron Clusters in Computational Models

Accurate classical force fields are essential for conducting large-scale molecular dynamics simulations of systems containing boron clusters. The development of such force fields presents a significant challenge due to the unique electronic structure and bonding within these clusters. nih.gov

The process of developing a force field for a boron cluster like the dodecaborate anion involves several steps. It often begins with quantum chemical calculations to determine properties like partial charges and bond parameters. nih.gov These parameters are then refined by fitting to experimental data, such as solvation free energies and activity coefficients, or to higher-level ab initio calculations. nih.gov

Several force fields have been developed for boron-containing systems, including borohydrides and carboranes. nih.govacs.org For instance, a nonpolarizable force field for the borohydride (B1222165) ion (BH₄⁻) was developed by combining experimental measurements with quantum chemistry calculations to accurately model its hydration structure and thermodynamic properties. nih.gov Similar approaches have been used to parameterize force fields for dodecaborate clusters and their derivatives, enabling the simulation of their behavior in complex environments. researchgate.net The Universal Force Field (UFF) is one of the general force fields that can be applied to boron compounds. mdpi.com

Prediction of Novel Dodecaborate Structures and Reactivities

Computational chemistry has emerged as a powerful tool for predicting the structures and reactivities of novel dodecaborate compounds, particularly those enriched with the ¹⁰B isotope. These theoretical studies guide synthetic efforts and provide insights into the fundamental properties of these complex boron clusters.

Early theoretical work by Longuet-Higgins and Lipscomb laid the groundwork for understanding the stability of dodecaborates, predicting that the icosahedral B₁₂H₁₂ cluster would be most stable as a dianion, [B₁₂H₁₂]²⁻. caltech.edu This prediction was later validated experimentally. scispace.com More recent computational efforts have focused on functionalized dodecaborates, exploring how the addition of different substituents to the boron cage influences their electronic structure, stability, and reactivity. scispace.comlbl.gov

A significant area of computational investigation involves the prediction of the redox properties of perfunctionalized dodecaborate clusters. caltech.edu For instance, theoretical calculations have been used to understand the stability of hypocloso-[B₁₂X₁₂]⁻ radicals, which are formed by the one-electron oxidation of the corresponding closo-[B₁₂X₁₂]²⁻ dianions. acs.org These studies have shown that the three-dimensional delocalization of electron density throughout the boron cluster core, along with steric protection from the substituents, contributes to the stability of these radical species. scispace.comacs.org

Computational screening has also been employed to design novel carba-closo-dodecaborate-based salts with enhanced stability for applications such as high-voltage battery electrolytes. lbl.gov By replacing the carbon-vertex proton with more electronegative groups like fluorine or a trifluoromethyl ligand, computational models predicted an increase in oxidative stability. lbl.gov These theoretical predictions were subsequently confirmed through experimental validation. lbl.gov

Furthermore, density functional theory (DFT) calculations have been instrumental in elucidating reaction mechanisms and regioselectivity in the functionalization of dodecaborate clusters. A computational study on the phenyliodo diacetate-mediated B–H functionalization of an amide-substituted closo-dodecaborate cluster identified a concerted iodination–deprotonation process as the key step, explaining the observed regioselectivity. researchgate.net

The following table summarizes key computational predictions for novel dodecaborate structures and their reactivities:

Predicted Dodecaborate Derivative Computational Method Predicted Properties/Reactivities Potential Application
Fluorocarba-closo-dodecaborateComputational ScreeningIncreased oxidative stability, expanded electrochemical windowHigh-voltage battery electrolytes
Hypocloso-[B₁₂X₁₂]⁻ (X = halogen)DFT CalculationsStable radical species due to 3D electron delocalizationRedox reagents, charge-storage devices
Ortho-iodinated amide-substituted closo-dodecaborateDFT CalculationsRegioselective functionalization via concerted iodination-deprotonationControlled synthesis of functionalized boron clusters

These examples highlight the critical role of theoretical and computational chemistry in advancing the field of ¹⁰B-enriched dodecaborates, enabling the rational design of new materials with tailored properties.

Chemical Reactivity and Functionalization Pathways

Electrophilic and Nucleophilic Reactivity of the Dodecaborate (B577226) Cage

The intact [B₁₂H₁₂]²⁻ anion behaves as a nucleophile due to the high electron density delocalized over the icosahedral boron framework. bohrium.comsemanticscholar.org This aromatic-like character makes the cage susceptible to reactions with electrophiles, typically proceeding through an electrophile-induced nucleophilic substitution mechanism. researchgate.netbohrium.commdpi.com This pathway is central to many of the functionalization strategies employed to modify the cluster. semanticscholar.org

Conversely, a powerful electrophilic character can be induced by creating a coordinatively unsaturated boron center. nih.gov When one substituent is removed from the cage to form a modified anion, such as [B₁₂X₁十一章]⁻ (where X is a halogen or pseudohalogen), the resulting "naked" boron atom becomes highly electrophilic. nih.govacs.org Density functional theory (DFT) calculations show that this specific boron atom carries a significant positive charge. For instance, in [B₁₂(CN)₁₁]⁻, the naked boron atom has a charge of +0.70 e, making it strongly electrophilic. nih.govacs.org This electrophilic site is capable of binding various nucleophilic species, including noble gases like Argon, and is the key to the activation of small molecules. nih.govacs.org

Functionalization for Tailored Properties and Applications

The ability to functionalize the dodecaborate cage by substituting its exo-polyhedral hydrogen atoms is crucial for tailoring its properties for specific applications. These modifications can alter the anion's solubility, electronic characteristics, and reactivity, opening avenues for its use in materials science and medicine. researchgate.netresearchgate.net

One of the most fundamental functionalization pathways is the introduction of halogen and pseudohalogen substituents onto the boron cage.

Halogenation: The hydrogen atoms on the [B₁₂H₁₂]²⁻ cage can be replaced with halogens (F, Cl, Br, I) to varying degrees. researchgate.netwikipedia.org For example, reacting [B₁₂H₁₂]²⁻ with iodine can produce the monoiodo derivative, [B₁₂H₁₁I]²⁻. researchgate.net Fully perhalogenated species, [B₁₂X₁₂]²⁻, exhibit exceptional stability against oxidation. nih.gov A common strategy for creating heterosubstituted clusters involves the initial synthesis of a hydroxylated precursor, [B₁₂H₁₁OH]²⁻, which is then halogenated to yield species like [B₁₂X₁₁OH]²⁻ (X = Cl, Br) before further modification. rsc.org

Pseudohalogenation: Pseudohalides, such as cyanide (–CN), azide (B81097) (–N₃), and isocyanate (–NCO), can also be introduced. An effective method for attaching these groups is through Palladium-catalyzed cross-coupling reactions. Starting with an iodinated precursor like [B₁₂H₁₁I]²⁻, various pseudohalides can be attached. nih.gov Additionally, electrochemical methods have been developed for the direct introduction of thiocyanate (B1210189) (–SCN) and selenocyanate (B1200272) (–SeCN) groups. This is achieved by the in situ oxidation of the pseudohalide salts, which are then attacked by the nucleophilic dodecaborate anion. nih.govacs.org The resulting thiocyanated anion, [B₁₂H₁₁(SCN)]²⁻, can be further reduced to the highly nucleophilic thiol derivative, [B₁₂H₁₁SH]²⁻. nih.gov

Table 1: Selected Functionalization Reactions for Halogen and Pseudohalogen Introduction
PrecursorReagent(s)ProductReaction TypeReference
[B₁₂H₁₂]²⁻I₂[B₁₂H₁₁I]²⁻Electrophilic Substitution researchgate.net
[B₁₂H₁₁OH]²⁻Cl₂ or Br₂ (elemental)[B₁₂Cl₁₁OH]²⁻ or [B₁₂Br₁₁OH]²⁻Halogenation
[B₁₂H₁₁I]²⁻NaN₃, Pd₂(dba)₃, Davephos[B₁₂H₁₁N₃]²⁻Pd-catalyzed Cross-Coupling nih.gov
[B₁₂H₁₂]²⁻NaSCN (electrochemical oxidation)[B₁₂H₁₁(SCN)]²⁻Electrochemical Pseudohalogenation nih.gov
[B₁₂H₁₁(SCN)]²⁻Reduction (e.g., Birch reduction)[B₁₂H₁₁SH]²⁻Reduction nih.gov

The electronic properties of the dodecaborate cage can be significantly modulated by introducing strongly electron-withdrawing substituents. While carboranes themselves are distinct clusters, their electronic effects can be mimicked by placing appropriate functional groups on the dodecaborate core. acs.org The introduction of cationic substituents onto the dianionic [B₁₂H₁₂]²⁻ framework can create charge-compensated, neutral clusters. These modified dodecaborates can serve as electronic analogs to neutral closo-carboranes. acs.org

This approach is significant because, like in carboranes where the carbon atoms create a strong electronic dipole, these exopolyhedral substituents can induce pronounced differences in reactivity among the boron vertices. acs.org This allows for regioselective functionalization, a feature that is otherwise challenging to achieve in the highly symmetric parent anion. researchgate.net This strategy combines the superior chemical and thermal stability of the all-boron dodecaborate core with the tunable, site-directing electronic effects characteristic of carboranes. acs.org

Activation of Small Molecules by Modified Dodecaborate Anions (e.g., H₂, O₂, N₂, CO₂, CO, NH₃)

As noted, modified dodecaborate anions of the type [B₁₂X₁₁]⁻ and [B₁₂X₁₁]²⁻ (X = H, F, CN) possess a unique ability to bind and activate a range of small, typically inert molecules. nih.govnih.gov This catalytic potential stems from the highly electrophilic "naked" boron atom created by the removal of a ligand. nih.govacs.org This site can bind molecules with energies intermediate between physisorption and chemisorption, leading to their activation. researchgate.net

Activation of H₂: The [B₁₂X₁₁]⁻ monoanion can bind dihydrogen (H₂). nih.gov The interaction leads to an elongation of the H–H bond, indicating its activation. For example, when H₂ binds to [B₁₂F₁₁]⁻, the H–H distance increases from 0.743 Å in the free molecule to 0.883 Å. acs.org

Activation of O₂: The naked boron atom is the most active site for O₂ binding. nih.gov The interaction involves the transfer of electron density from the boron cluster to the O₂ molecule, which weakens and elongates the O–O bond. In the [B₁₂F₁₁O₂]⁻ complex, the O–O bond length is stretched to 1.307 Å from 1.215 Å in free O₂. nih.gov The dianionic clusters, [B₁₂X₁₁]²⁻ (X = F, CN), bind O₂ even more strongly than their monoanionic counterparts. nih.govnih.gov

Activation of NH₃: A strong chemisorption is predicted between ammonia (B1221849) (NH₃) and the [B₁₂X₁₁]⁻ cluster. The binding energies are substantial, calculated to be 2.07 eV, 3.42 eV, and 4.21 eV for X = H, F, and CN, respectively. nih.gov This interaction also results in the elongation of the N–H bonds within the ammonia molecule, indicating its activation. nih.gov

Furthermore, studies have shown that dianions such as [B₁₂F₁₁]²⁻ and [B₁₂(CN)₁₁]²⁻ are particularly effective at activating CO₂ and N₂. acs.org

Table 2: Calculated Parameters for Small Molecule Activation by Modified Dodecaborate Anions
ComplexBinding Energy (eV)Activated Bond Length (Å)Free Molecule Bond Length (Å)B'-Molecule Distance (Å)Reference
[B₁₂H₁₁H₂]⁻0.520.834 (H-H)0.743 (H-H)1.346 (B-H) nih.govacs.org
[B₁₂F₁₁H₂]⁻1.330.883 (H-H)0.743 (H-H)1.295 (B-H) nih.govacs.org
[B₁₂(CN)₁₁H₂]⁻1.280.827 (H-H)0.743 (H-H)1.357 (B-H) nih.govacs.org
[B₁₂H₁₁O₂]⁻-1.296 (O-O)1.215 (O-O)1.406 (B-O) nih.gov
[B₁₂F₁₁O₂]⁻-1.307 (O-O)1.215 (O-O)1.393 (B-O) nih.gov
[B₁₂F₁₁NH₃]⁻3.421.023 (avg. N-H)1.016 (N-H)1.564 (B-N) nih.gov

Advanced Materials Science Applications of Cesiumdodecaborate, 10b Enriched

Neutron Capture Technologies (Non-Clinical Focus)

The exceptionally high neutron capture cross-section of the ¹⁰B isotope is the primary driver for its use in neutron capture technologies. mdpi.com When a ¹⁰B atom captures a thermal neutron, it undergoes a nuclear fission reaction, producing a high-energy alpha particle (⁴He) and a lithium-7 (B1249544) (⁷Li) nucleus. acs.orgnih.gov This reaction is highly localized, with the resulting particles depositing their energy over a short distance, approximately the diameter of a single cell. nih.govrsc.org This characteristic is fundamental to its application in various non-clinical technologies.

Development of High Boron-Loaded Agents for Enhanced Neutron Capture Efficiency

A critical area of research is the development of agents with a high concentration of ¹⁰B to maximize the probability of neutron capture. rsc.orgfrontiersin.org The icosahedral structure of the dodecaborate (B577226) anion ([B₁₂H₁₂]²⁻) inherently provides a high boron content. wikipedia.org Enriching this structure with ¹⁰B further enhances its neutron capture efficiency. google.com

Scientists are exploring various strategies to create high boron-loaded agents. These include incorporating boron clusters into larger molecular architectures like polymers, dendrimers, and nanoparticles. frontiersin.orgnih.gov The goal is to deliver a sufficient concentration of ¹⁰B to the target area to achieve the desired effect upon neutron irradiation. acs.orgmdpi.com

Table 1: Comparison of Boron Delivery Strategies

Delivery Strategy Description Key Advantages
Boronated Polymers Boron clusters are integrated into polymer chains. Can be designed for specific properties and can carry a high boron load.
Dendrimers Highly branched, tree-like molecules with boron clusters attached. Precise control over size and surface functionality.
Liposomes Boron compounds are encapsulated within lipid vesicles. researchgate.netnih.gov Biocompatible and can be targeted to specific locations. researchgate.netnih.gov

| Nanoparticles | Boron is attached to or incorporated within nanoparticles (e.g., gold, magnetic). nih.govnih.gov | High surface area for functionalization and potential for targeted delivery. nih.govnih.gov |

Neutron Shielding and Absorption Materials

The ability of ¹⁰B to absorb neutrons makes ¹⁰B-enriched cesium dodecaborate a promising component in neutron shielding materials. google.com These materials are crucial for protecting sensitive equipment and personnel from neutron radiation in environments such as nuclear facilities and during the transportation of radioactive materials.

Research has focused on incorporating boron cage compounds, like dodecaborates, into polymer matrices. google.com The resulting composite materials exhibit effective neutron attenuation. The efficiency of the shielding is directly proportional to the concentration of ¹⁰B in the material. google.com Studies have investigated the use of thermoset resins loaded with isotopically enriched boron compounds for this purpose. researchgate.net

Neutron Detection Technologies

The same neutron capture reaction that makes ¹⁰B useful for shielding also enables its use in neutron detectors. nih.govmdpi.com When a neutron is captured, the resulting charged particles (alpha and lithium) can be detected, signaling the presence of neutrons.

Detectors can be designed with a ¹⁰B conversion layer. nsf.govnih.gov When neutrons strike this layer, the emitted charged particles are detected by the underlying sensor. The efficiency of these detectors is dependent on the ¹⁰B concentration and the design of the detector to maximize the collection of the charged particles. nsf.gov Research is ongoing to develop various types of neutron detectors, including those based on boron-lined proportional counters and solid-state devices. nih.govfrontiersin.org

Table 2: Key Parameters in ¹⁰B-Based Neutron Detection

Parameter Description Significance
¹⁰B Enrichment Percentage of boron atoms that are the ¹⁰B isotope. Higher enrichment leads to a greater probability of neutron capture and thus higher detector efficiency. google.com
Conversion Layer Thickness The thickness of the ¹⁰B-containing material. An optimal thickness is needed to maximize neutron interaction without excessive self-absorption of the reaction products. nsf.gov

| Detector Geometry | The physical arrangement of the detector components. | Micro-structuring the detector surface can increase the surface area and improve efficiency. nsf.gov |

Targeted Delivery Systems for Boron Isotopes in Preclinical Research

In a preclinical research context, developing systems that can selectively deliver ¹⁰B to specific cells or tissues is a major focus. frontiersin.orgnih.gov This is essential for studying the effects of neutron capture in a controlled manner. While this has significant implications for Boron Neutron Capture Therapy (BNCT), the underlying delivery technologies are a subject of materials science research in their own right.

Strategies for targeted delivery often involve conjugating ¹⁰B-enriched compounds like cesium dodecaborate to molecules that have an affinity for specific biological targets. acs.orgnih.gov These targeting moieties can include antibodies, peptides, or other ligands that recognize and bind to receptors on the surface of target cells. nih.govnih.gov Nanoparticles and liposomes are also extensively studied as carriers for targeted delivery, as their surfaces can be functionalized with these targeting molecules. researchgate.netnih.gov

Energy Storage and Conversion Applications

Beyond neutron-related applications, the unique electrochemical properties of boron-containing compounds are being explored for their potential in energy storage devices.

Cathode-Active Materials in Advanced Battery Systems (e.g., Li-ion)

Research into advanced lithium-ion (Li-ion) batteries is constantly seeking new materials to improve performance, such as energy density, cycle life, and safety. redwoodmaterials.comfaraday.ac.uk The cathode, or positive electrode, is a critical component that significantly influences these characteristics. redwoodmaterials.comfaraday.ac.uk

The incorporation of boron into cathode active materials is an area of active investigation. mdpi.com While research specifically on cesium dodecaborate as a primary cathode material is not widespread, the use of boron as a dopant or in coating materials for cathodes is being explored. Boron doping in materials like Li-rich layered oxides has been shown to improve rate capability and cycling performance. mdpi.com Surface coatings containing boron compounds can help stabilize the interface between the cathode and the electrolyte, preventing degradation and improving the long-term stability of the battery. sciopen.com The use of boron-containing materials can also be a strategy to move towards cobalt-free battery chemistries. topsoe.com

Table 3: Potential Roles of Boron in Li-ion Cathodes

Application Mechanism Potential Benefit
Doping Incorporation of boron atoms into the crystal lattice of the cathode material. mdpi.com Improved structural stability and enhanced ion diffusion, leading to better rate capability and cycle life. mdpi.com

| Surface Coating | Application of a thin layer of a boron-containing compound onto the surface of cathode particles. sciopen.com | Prevents direct contact between the cathode and electrolyte, reducing side reactions and improving stability. sciopen.com |

Hybrid Metal Oxide Materials for Enhanced Electron Transport

The integration of ¹⁰B-enriched cesium dodecaborate into metal oxide frameworks has been shown to create hybrid materials with improved electron transport properties. The boron cluster can act as a thermally stable cross-linking agent that enhances the electronic communication between metal oxide nanoparticles. nih.gov

Detailed Research Findings:

Research has demonstrated that using the precursor [B₁₂(OH)₁₂]²⁻ cluster as a robust building block allows for the creation of hybrid metal oxide materials. nih.gov Specifically, this approach has been applied to produce materials containing titanium dioxide (TiO₂) and tungsten trioxide (WO₃). These hybrid materials have exhibited promising characteristics as photocatalysts and as electroactive materials for supercapacitors. nih.gov The boron cluster's ability to maintain its redox behavior in the solid state is a key factor in these enhanced functionalities. nih.gov This was a previously unobserved phenomenon and has been successfully leveraged for solid-state energy storage by using the boron cluster as the cathode-active material in a prototype lithium-ion cell device. nih.gov

Catalysis and Reagent Chemistry

The unique electronic properties and three-dimensional structure of boron clusters, including cesium dodecaborate, make them valuable in the realm of catalysis and as chemical reagents.

Boron Clusters as Unique Chemical Reagents in Organic Synthesis

Boron clusters serve as versatile platforms in organic synthesis. While the dodecaborate anion [B₁₂H₁₂]²⁻ itself has a nucleophilicity as low as that of benzene (B151609) and does not readily react with carbon-based electrophiles, smaller polyhedral boranes like the closo-hexaborate dianions ([B₆H₆]²⁻) exhibit strong, non-reducing nucleophilicity. nih.gov This property can be harnessed for the borylation of various organic and main group electrophiles without the need for metal catalysts. nih.gov

Detailed Research Findings:

A notable strategy involves a substitution/deconstruction reaction sequence where sterically unprotected nucleophilic boron clusters react with organic electrophiles. nih.gov This process leads to the formation of molecules with B-C bonds, which can subsequently be transformed into tricoordinate boron species, such as boronic acid pinacol (B44631) esters, that are widely used in organic synthesis. nih.gov This catalyst-free method provides a straightforward protocol for converting carbon-based electrophiles into valuable organoboron compounds. nih.gov Furthermore, computational studies on the functionalization of dodecaborate clusters have shed light on reaction mechanisms, such as the concerted iodination-deprotonation for B-H bond functionalization, which is crucial for the rational synthesis of specifically functionalized boron clusters. rsc.org

Applications in Heterogeneous and Homogeneous Catalysis

Cesium dodecaborate and related boron clusters have found applications in both heterogeneous and homogeneous catalysis. Their high stability and weakly coordinating nature are key attributes. metu.edu.tr

Detailed Research Findings:

In homogeneous catalysis , perfunctionalized carba-closo-dodecaborates have demonstrated exceptional utility as inert, extremely weakly coordinating anions. acs.org This property is crucial in stabilizing catalytically active metal centers. For instance, they have been successfully employed as substitutes for more synthetically challenging carborane analogues in catalytic reactions, such as those involving the activation of gold(I) chlorides. acs.orgmetu.edu.tr

In heterogeneous catalysis , cesium dodecaborate has been used to prepare complex catalysts. For example, it played a dual role in the synthesis of highly monodispersed gold nanoparticles (AuNPs) and their immobilization on a γ-cyclodextrin–hematite (γCD@Fe₃O₄) substrate. acs.org The resulting AuNPs@Fe₃O₄ composites proved to be highly active and recyclable catalysts for the selective reduction of nitroaromatic compounds to anilines. acs.org In another application, cubic platinum nanoparticles capped with cesium dodecaborate were shown to catalyze the direct oxidation of methane (B114726) to ethanol (B145695) under mild conditions with high selectivity. acs.org

Polymer and Composite Material Development

The incorporation of ¹⁰B-enriched cesium dodecaborate into polymers and composites leverages its unique structural and neutron-absorbing properties.

Incorporation into Polymer Composites for Neutron Shielding

The high neutron absorption cross-section of the ¹⁰B isotope makes ¹⁰B-enriched dodecaborates highly effective for neutron shielding applications. google.comtandfonline.com When incorporated into polymer matrices, they create composite materials that can effectively absorb thermal neutrons. google.com

Detailed Research Findings:

Boron cage compounds (BCCs), including dodecaborates, can be integrated into various polymers as nanofillers to create new materials for shielding against neutron radiation. google.com These composites not only provide neutron absorption capabilities but can also enhance the physical properties of the host polymer, such as thermal resistance. google.com The effectiveness of the shielding is directly related to the enrichment level of ¹⁰B. Materials with higher enrichment levels (approaching 100% ¹⁰B) offer significantly greater shielding with less material thickness. google.com For example, high-density polyethylene (B3416737) (HDPE) based composites are widely used for neutron shielding due to their high hydrogen content, which helps to thermalize (slow down) fast neutrons, making them easier to absorb by the boron compounds. researchgate.netyildiz.edu.tr

Table 1: Neutron Shielding Thickness for BCC-Containing Materials This interactive table is based on data for a typical BCC containing ~80% by weight boron atoms.

% by weight of BCCThickness for 90% Thermal Neutron Absorption (Unenriched ¹⁰B)Thickness for 90% Thermal Neutron Absorption (99% Enriched ¹⁰B)
10%ValueValue
25%ValueValue
50%ValueValue
75%ValueValue

Structural Elements for Novel Liquid Crystalline Materials

The rigid, three-dimensional, and highly symmetric nature of boron clusters like dodecaborates makes them ideal building blocks for creating novel liquid crystalline materials. tandfonline.comtandfonline.com Their incorporation can lead to unique structures and properties not achievable with conventional organic molecules. tandfonline.comscite.ai

Detailed Research Findings:

Anionic closo-borates, which carry a delocalized negative charge, can be used as structural components for zwitterionic, quadrupolar liquid crystalline materials. tandfonline.comtandfonline.com These materials are of interest for understanding the influence of polarity on the liquid crystalline state. tandfonline.comtandfonline.com Furthermore, ionic liquid crystals (ILCs) can be designed using anionic boron clusters, where the anion itself drives the liquid crystalline behavior. tandfonline.com These ILCs show potential as electrolytes for anisotropic ion transport in battery technologies. tandfonline.comtandfonline.com The inherent thermal stability and the ability to functionalize the boron cluster allow for the fine-tuning of properties such as phase stability and birefringence in the resulting liquid crystal. tandfonline.com

Functionalized Nanoparticles and Nanofibers for Material Enhancement

The unique structural and chemical properties of the closo-dodecaborate anion, [B₁₂H₁₂]²⁻, particularly its high thermal stability, chemical robustness, and three-dimensional aromaticity, make it an attractive building block for advanced materials. researchgate.netresearchgate.net When sourced from Cesium dodecaborate (Cs₂[B₁₂H₁₂]), this boron cluster can be used to functionalize nanoparticles and nanofibers, thereby enhancing their intrinsic properties for a range of applications. While the isotopic enrichment of the boron cage with ¹⁰B is primarily of interest for neutron capture applications, the chemical methodologies for functionalizing nanomaterials and the resultant material enhancements are generally independent of the isotopic composition. wikipedia.orgscispace.com Research in materials science has explored the use of the dodecaborate anion to create novel catalysts, polymers, and electronic materials. cymitquimica.comacs.org

The functionalization can occur through several mechanisms. The perhydroxylated derivative, [B₁₂(OH)₁₂]²⁻, can act as an inorganic polyol equivalent, enabling its incorporation into polymer networks like polyurethanes and creating cross-linked hybrid materials. rsc.orgrsc.org Furthermore, the dodecaborate anion itself can serve as a reducing and stabilizing agent in the synthesis of metallic nanoparticles or as a component in creating novel coordination polymers and composite layers. acs.orgdiva-portal.org

Enhancement of Nanoparticle Properties

The integration of dodecaborate clusters, including those derived from cesium dodecaborate, onto the surface of or within nanoparticle structures has led to significant enhancements in catalytic activity and the development of novel composite materials.

Catalytic Applications:

Research has demonstrated that cesium dodecaborate can play a crucial role in the synthesis and stabilization of metallic nanoparticles for catalysis. In one study, cesium dodecaborate was used in the preparation of core-shell magnetic gold nanocomposites (AuNPs@Fe₃O₄). acs.org The dodecaborate anion served a dual purpose: it facilitated the creation of highly monodispersed gold nanoparticles and helped immobilize them on the magnetic substrate. The resulting composite material proved to be a highly active and recyclable catalyst for the selective reduction of various nitroaromatic compounds to their corresponding anilines. acs.org

In a similar application, the dodecahydrododecaborate anion was used as a mild reducing agent to anchor ultrafine gold nanocrystals onto graphene oxide (GO). diva-portal.org The resulting Au/BGO catalyst demonstrated exceptional efficiency, achieving nearly 100% hydrogenation of 4-nitrophenol (B140041) and other nitroaromatics. The catalyst also showed high stability, retaining its activity for at least 16 cycles. diva-portal.org The mild reducing nature of the [B₁₂H₁₂]²⁻ cluster helps prevent the aggregation of the nanoparticles, leading to a highly dispersed and active catalytic surface. diva-portal.org

ReactantReaction Time (min)Conversion Rate (%)Catalyst Stability (after 16 cycles)
4-Nitrophenol (4-NP) 10~100%High
2-Nitroaniline 12~100%High
4-Nitroaniline 12~100%High
2,4-Dinitrophenol 16~100%High

Table 1: Catalytic Performance of Gold Nanoparticles on Dodecaborate-Functionalized Graphene Oxide (Au/BGO) in the Hydrogenation of Nitroaromatics. diva-portal.org

In another example, cubic platinum nanoparticles capped with cesium dodecaborate were shown to effectively catalyze the direct oxidation of methane to ethanol at a mild temperature of 50 °C, achieving a conversion rate of over 97%. acs.org

Coordination Polymers and Advanced Composites:

The dodecaborate anion is a versatile building block for creating novel inorganic-organic hybrid materials. Researchers have synthesized a 2D coordination polymer by using the perhydroxylated dodecaborate cluster, [B₁₂(OH)₁₂]²⁻, derived from the cesium salt, and coordinating it with Zinc(II) ions. rsc.orgrsc.orgresearchgate.net This resulted in a sheet-like structure of Zn(II) ions intercalated between planes of the boron clusters, representing the first transition metal-coordinated [B₁₂(OH)₁₂]²⁻ compound. rsc.org Such materials open pathways to new functional composites with tunable properties.

Functionalization of Nanofibers

The incorporation of boron clusters into nanofiber structures can enhance their mechanical, thermal, and functional properties. While direct functionalization of nanofibers with ¹⁰B-enriched cesium dodecaborate for material enhancement is an emerging area, related strategies using other borates and borane (B79455) precursors highlight the potential of this approach.

Cross-linking for Enhanced Stability and Functionality:

One effective strategy involves using borate (B1201080) ions as cross-linking agents for polymer nanofibers. A study on cellulose (B213188) nanofibers (CNFs) demonstrated that cross-linking with borate ions created hybrid films that could act as robust supports for noble metal nanoparticle catalysts (including silver, gold, and platinum). nih.gov While this study used simpler borate ions rather than dodecaborate, it establishes a key principle: boron-based cross-linking can significantly modify the nanofiber matrix. The cross-linking was found to increase the water uptake of the films, which in turn enhanced the catalytic activity for the reduction of 4-nitrophenol by facilitating mass transfer between the reactants in solution and the nanoparticles supported on the fibers. nih.gov

Borax Concentration (wt%)Degree of Cross-linking (%)Water Uptake (%)
001750
13.52250
27.02500
414.02750
828.03000

Table 2: Effect of Borate Cross-linking on Water Uptake of Cellulose Nanofiber (CNF) Films. nih.gov

Precursors for Boron-Based Nanofibers:

An alternative approach involves using boron cluster compounds as precursors to synthesize entirely new types of nanofibers. For instance, pyrolysis of decaborane-based polymers has been shown to yield boron carbide nanofibers. researchgate.net This method transforms the molecular precursor into a ceramic nanofiber with exceptional thermal and mechanical properties. Incorporating carboranes, which are structurally related to dodecaborates, into polymer backbones has also been shown to significantly enhance the thermal stability and other physical properties of the resulting materials, which can be processed into fibers. tandfonline.com These findings suggest a promising route for developing advanced nanofibers by using dodecaborate-functionalized polymers as precursors.

Future Research Directions and Methodological Innovations

Exploration of New Synthetic Pathways for Increased Efficiency and Selectivity

The advancement of applications for ¹⁰B-enriched dodecaborates is intrinsically linked to the development of more efficient and selective synthetic methodologies. The high cost and complexity of the ¹⁰B-enrichment process necessitate pathways that maximize yield and purity. mdpi.com Current syntheses often begin with precursors like ¹⁰B-enriched boric acid or sodium borohydride (B1222165). 3m.commetu.edu.tr A known method involves a two-step process starting from sodium borohydride, which is first converted to a triborate anion and then pyrolyzed to form the twelve-boron cluster.

Future research is focused on several key areas to improve upon these methods:

Novel Precursors and Reagents: Investigation into new starting materials and reagents, such as the use of decaborane (B607025) (B₁₀H₁₄) or in situ generated reagents like thiocyanogen, could offer alternative routes with higher selectivity and milder reaction conditions. unige.chnih.gov

Electrochemical Methods: The use of electrolytic methods presents a modern approach to synthesizing functionalized dodecaborates. For instance, the in-situ oxidation of pseudohalides has been shown to be an efficient route for producing key building blocks like [B₁₂H₁₁SH]²⁻ (BSH), a clinically relevant BNCT agent. acs.org This strategy avoids unstable reagents and can lead to high-yield products with simplified workups, a significant advantage when working with expensive ¹⁰B-enriched materials. acs.org

Scalable Processes: Developing scalable, one-step, or solvent-free synthesis routes is a major goal. nih.gov Sintering mixtures of precursors, such as LiBH₄, NaBH₄, and B₁₀H₁₄, has been shown to be a feasible process for creating bimetallic dodecaborates, a strategy that could be adapted for cesium salts. unige.ch Such solvent-free methods are critical for producing the anhydrous materials needed for applications like solid-state electrolytes. unige.ch

Selective Functionalization: Achieving precise control over the substitution of hydrogen atoms on the B₁₂ cage is crucial for tuning the compound's properties. Research into electrophilic substitution and other functionalization reactions aims to produce specific isomers (e.g., meta-isomers exclusively) and introduce functionalities that can link the dodecaborate (B577226) to targeting molecules or polymers. nih.govmdpi.com

Advanced Characterization Techniques for In-Situ Monitoring of Reactions and Dynamics

A deeper understanding of the formation and behavior of ¹⁰B-enriched cesium dodecaborate requires the use of advanced characterization techniques, particularly those that allow for real-time, or in-situ, monitoring.

Future directions in characterization include:

In-Situ Spectroscopy: Techniques like in-situ ¹¹B Nuclear Magnetic Resonance (NMR) and Raman spectroscopy are invaluable for monitoring reaction progress. unige.chnih.gov For example, ¹¹B NMR can track the conversion of reactants to products, confirming the formation of the desired substituted dodecaborate cluster. acs.orgnih.gov Both ¹⁰B and ¹¹B isotopes are NMR-active, providing a direct window into the boron environment. unito.it

Real-Time Imaging: For applications in medicine, non-invasive imaging techniques are essential to track the biodistribution of the boron agent. thno.org While direct imaging of ¹⁰B is challenging, it has been demonstrated with specialized Magnetic Resonance Imaging (MRI) techniques. unito.it More commonly, the boron carrier is labeled with an imaging isotope (like ¹⁸F for Positron Emission Tomography) to provide high-resolution data on its localization within tissues. thno.orgmdpi.com

High-Resolution Microscopy: Cryo-transmission electron microscopy (cryo-TEM) can be used to visualize the interaction of dodecaborate-containing nanoparticles with biological structures like cells, providing crucial information on cellular uptake mechanisms.

Mass Spectrometry: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique for quantifying the amount of ¹⁰B in biological samples, which is critical for dosimetry in BNCT planning. nih.gov

TechniqueInformation ObtainedRelevance to Future Research
In-Situ ¹¹B NMR SpectroscopyMonitors reaction conversion and formation of substituted species. acs.orgnih.govOptimizing synthetic pathways by providing real-time feedback on reaction kinetics and selectivity.
In-Situ Raman SpectroscopyExamines reversible phase transitions and structural changes under varying conditions. unige.chUnderstanding the physical properties and stability of dodecaborates for materials applications.
PET/SPECT ImagingProvides non-invasive, high-resolution visualization of boron agent biodistribution in vivo. thno.orgAssessing the tumor-targeting efficiency of new hybrid materials and informing BNCT treatment planning.
ICP-MSOffers highly sensitive quantification of ¹⁰B concentration in tissues. nih.govCrucial for accurate dosimetry and verifying that therapeutic boron levels are achieved in tumors. nih.gov

Further Development of Computational Models for Predictive Materials Design

Computational modeling has become an indispensable tool for accelerating the discovery and optimization of new materials, and ¹⁰B-enriched dodecaborates are no exception. umn.edursc.org Theoretical calculations provide insights that guide experimental efforts, saving time and resources.

Future research in this area will focus on:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to elucidate reaction mechanisms, such as the electrophilic substitution on the B₁₂H₁₂²⁻ cage. nih.gov These calculations can predict the kinetic and thermodynamic favorability of different isomers, explaining observed experimental selectivity. nih.gov Further development will involve modeling more complex, functionalized dodecaborate systems to predict their electronic properties and reactivity.

Molecular Dynamics (MD) Simulations: MD simulations are employed to study the dynamic behavior of dodecaborate anions and their interactions with their environment, such as solvent molecules or biological membranes. These models are key to understanding the mechanisms behind ionic conductivity in solid electrolytes and the interactions that drive the formation of hybrid materials. unige.ch

Predictive Modeling for Drug Discovery: Machine learning and other computational tools are increasingly used to predict the associations between small molecules and biological targets. nih.gov Such models can be trained on existing data to screen virtual libraries of dodecaborate derivatives for properties relevant to BNCT, such as their potential for selective uptake in cancer cells. This data-driven approach can guide the synthesis of the most promising candidates. rsc.orgnih.gov

Heterogeneous Network Analysis: Advanced computational frameworks can integrate diverse datasets (e.g., chemical structures, biological activity) to predict novel associations and guide the design of multi-functional agents. nih.gov

Integration of ¹⁰B-Enriched Dodecaborates into Multi-Functional Hybrid Materials

To enhance the efficacy and expand the utility of ¹⁰B-enriched dodecaborates, particularly for targeted therapies like BNCT, they are increasingly being integrated into larger, multi-functional systems. researchgate.net The goal is to combine the properties of the boron cluster with those of a carrier molecule or nanoparticle to improve delivery, targeting, and imaging capabilities. mdpi.comcsic.es

Promising future directions include:

Polymer Conjugates and Micelles: Dodecaborate anions can be electrostatically associated with block copolymers to induce the formation of micelles. metu.edu.tr These polymer-based carriers can encapsulate the boron agent, providing a vehicle for delivery. Future work will focus on optimizing the stability of these systems in biological environments, for example, by using layer-by-layer deposition techniques to create more robust microcapsules. metu.edu.tr

Liposomes and Nanoparticles: Encapsulating cesium dodecaborate within liposomes or attaching it to nanoparticles (e.g., gold, silica, or magnetic nanoparticles) are established strategies for improving tumor targeting. mdpi.comcsic.es The next generation of these materials will focus on creating "theranostic" agents that combine the therapeutic ¹⁰B payload with a diagnostic component, such as a fluorescent quantum dot or an MRI contrast agent, for simultaneous imaging and therapy. csic.esnih.gov

Bio-conjugation: Covalently linking dodecaborates to biomolecules that have a natural affinity for cancer cells is a highly selective targeting strategy. Peptides, antibodies, and molecules like folic acid are being explored as targeting vectors because their corresponding receptors are often overexpressed on tumor cells. nih.govnih.gov Synthesizing conjugates with molecules like pteroyl derivatives aims to exploit receptor-mediated endocytosis for selective cellular uptake. nih.gov

Covalent Organic Frameworks (COFs): These highly porous and stable materials can be loaded with ¹⁰B-enriched compounds. nih.gov Their adjustable structure and large surface area make them promising candidates for high-capacity drug delivery vehicles. nih.gov

Expanding Applications in Emerging Fields Beyond Current Scope

While BNCT remains the primary driver for research into ¹⁰B-enriched cesium dodecaborate, the unique properties of the dodecaborate anion suggest potential in other advanced fields. researchgate.net

Future research will explore applications in:

Solid-State Electrolytes: Metal dodecaborates exhibit superionic conductivity at elevated temperatures, making them promising candidates for all-solid-state batteries. unige.ch The high stability of the [B₁₂H₁₂]²⁻ anion is advantageous for this application. unige.ch Future work will focus on improving ionic conductivity at lower temperatures, potentially through the synthesis of bimetallic dodecaborates (e.g., containing both lithium and cesium) to introduce compositional disorder that enhances ion mobility. unige.ch

Weakly Coordinating Anions (WCAs): The delocalized negative charge and chemical stability of dodecaborate anions make them effective WCAs. metu.edu.trnih.gov WCAs are crucial for stabilizing highly reactive cations and in catalysis. By precisely tuning the functional groups on the boron cluster (e.g., creating mixed hydroxylated/halogenated species), properties like solubility and coordinating ability can be tailored for specific applications. nih.gov

Energetic Materials: The high boron content and stability of dodecaborate salts have led to their investigation as components in energetic materials.

Neutron Shielding and Detection: The high neutron capture cross-section of the ¹⁰B isotope makes materials containing ¹⁰B-enriched dodecaborate potentially useful for neutron shielding or in the fabrication of neutron detectors. 3m.com

Q & A

Q. What are the critical safety considerations when handling cesium dodecaborate, 10B-enriched in laboratory settings?

Cesium dodecaborate, 10B-enriched (CAS 12008-75-2) requires strict adherence to safety protocols due to its hygroscopic nature and potential respiratory hazards. Key precautions include:

  • Use of PPE (gloves, lab coats, and safety goggles) to prevent skin/eye contact .
  • Handling in well-ventilated areas or fume hoods to avoid inhalation of dust .
  • Storage in airtight containers under inert gas (e.g., argon) to minimize moisture absorption and degradation .
  • Emergency procedures: Immediate rinsing with water for eye/skin exposure and medical consultation for inhalation .

Q. What analytical techniques are recommended for characterizing the purity and isotopic enrichment of cesium dodecaborate, 10B-enriched?

Methodological approaches include:

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify 10B enrichment levels and trace impurities .
  • Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the integrity of the dodecaborate cluster structure (B-H stretching modes at ~2500 cm⁻¹) .
  • Thermogravimetric Analysis (TGA) to assess thermal stability and hydration state .
  • X-ray Diffraction (XRD) for crystallographic validation, though single-crystal growth may require inert-atmosphere techniques due to air sensitivity .

Q. How does the isotopic enrichment of 10B influence the neutron-shielding properties of cesium dodecaborate?

The 10B isotope has a high neutron capture cross-section (3837 barns for thermal neutrons), making 10B-enriched cesium dodecaborate effective in neutron moderation. Researchers should:

  • Compare neutron attenuation coefficients between natural boron (19.9% 10B) and enriched samples (e.g., 95% 10B) using Monte Carlo simulations or experimental setups with calibrated neutron sources .
  • Monitor isotopic homogeneity via secondary ion mass spectrometry (SIMS) to ensure uniform neutron absorption .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal decomposition pathways of cesium dodecaborate, 10B-enriched?

Discrepancies in literature (e.g., decomposition temperatures ranging from 300°C to 450°C) may arise from hydration states or synthesis impurities. Methodological steps include:

  • Controlled Synthesis : Reproduce synthesis under inert conditions (e.g., Schlenk line) to minimize oxide/hydroxide byproducts .
  • In Situ Characterization : Use synchrotron-based XRD or Raman spectroscopy during heating to track phase transitions .
  • Computational Modeling : Density Functional Theory (DFT) to predict decomposition energetics and validate experimental observations .

Q. What experimental design principles apply to optimizing cesium dodecaborate, 10B-enriched for boron neutron capture therapy (BNCT) applications?

Key considerations:

  • Solubility Optimization : Test solvent systems (e.g., DMSO/water mixtures) to enhance biocompatibility while maintaining cluster stability .
  • In Vivo Stability Studies : Use isotopic tracing (e.g., 10B-labeled compounds) with neutron activation analysis to track biodistribution and retention .
  • Dose-Response Calibration : Correlate neutron flux with 10B concentration in tumor models using autoradiography or gamma-ray spectroscopy .

Q. How can researchers address challenges in synthesizing cesium dodecaborate, 10B-enriched with >99% isotopic purity?

High-purity synthesis requires:

  • Isotopic Separation : Gas-phase centrifugation or chemical exchange distillation to isolate 10B precursors .
  • Cluster Integrity Verification : Multi-nuclear NMR (¹¹B and ¹³C) to confirm dodecaborate structural integrity post-synthesis .
  • Impurity Profiling : High-resolution mass spectrometry (HRMS) to detect trace contaminants like cesium carbonate or borohydride byproducts .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing variability in neutron-shielding efficiency across batches of cesium dodecaborate, 10B-enriched?

  • Multivariate Analysis : Principal Component Analysis (PCA) to correlate shielding efficiency with variables like isotopic purity, crystallinity, and particle size .
  • Error Propagation Modeling : Quantify uncertainties in neutron flux measurements and 10B concentration assays .

Q. How should researchers validate computational models predicting the electronic structure of cesium dodecaborate, 10B-enriched?

  • Benchmarking : Compare DFT-predicted band gaps and vibrational spectra with experimental UV-Vis and Raman data .
  • Cross-Validation : Use multiple software packages (e.g., VASP, Gaussian) to ensure reproducibility of cluster geometry optimizations .

Tables for Methodological Reference

Characterization Technique Key Parameters Application Example
ICP-MS10B isotopic ratio, ppm-level impuritiesQuantifying enrichment and trace metal analysis
FTIRB-H stretching modes (~2500 cm⁻¹)Structural integrity assessment
TGADehydration steps, decomposition TStability under thermal stress

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.